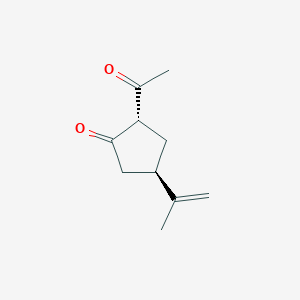![molecular formula C7H9N3O2 B070724 2-[Bis(cyanomethyl)amino]propanoic acid CAS No. 164462-17-3](/img/structure/B70724.png)
2-[Bis(cyanomethyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(cyanomethyl)amino]propanoic acid (BCA) is a synthetic compound that has gained attention in scientific research due to its unique properties. BCA is a derivative of the amino acid glycine and has been found to have potential applications in various fields, including the pharmaceutical industry, materials science, and biotechnology.
Mechanism Of Action
The mechanism of action of 2-[Bis(cyanomethyl)amino]propanoic acid is not yet fully understood. However, it has been suggested that it works by inhibiting the growth of cancer cells and bacteria. 2-[Bis(cyanomethyl)amino]propanoic acid has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
2-[Bis(cyanomethyl)amino]propanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of cancer and other diseases. 2-[Bis(cyanomethyl)amino]propanoic acid has also been found to regulate the expression of genes involved in cell growth and differentiation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[Bis(cyanomethyl)amino]propanoic acid in lab experiments is its relative ease of synthesis. 2-[Bis(cyanomethyl)amino]propanoic acid is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-[Bis(cyanomethyl)amino]propanoic acid is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are many potential future directions for research on 2-[Bis(cyanomethyl)amino]propanoic acid. One area of interest is the development of new drugs based on 2-[Bis(cyanomethyl)amino]propanoic acid. Researchers are also investigating the use of 2-[Bis(cyanomethyl)amino]propanoic acid in the development of new materials, such as biodegradable polymers. Additionally, further research is needed to fully understand the mechanism of action of 2-[Bis(cyanomethyl)amino]propanoic acid and its potential applications in different fields.
In conclusion, 2-[Bis(cyanomethyl)amino]propanoic acid is a promising compound that has potential applications in various fields, including the pharmaceutical industry, materials science, and biotechnology. Its unique properties make it a promising candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-[Bis(cyanomethyl)amino]propanoic acid involves the reaction of glycine with acrylonitrile in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 2-[Bis(cyanomethyl)amino]propanoic acid. This synthesis method is relatively simple and can be scaled up for industrial production.
Scientific Research Applications
2-[Bis(cyanomethyl)amino]propanoic acid has been studied for its potential use in the development of new drugs. It has been found to have antimicrobial and anticancer properties, making it a promising candidate for the treatment of infectious diseases and cancer. 2-[Bis(cyanomethyl)amino]propanoic acid has also been studied for its use in the development of new materials, such as polymers and coatings.
properties
CAS RN |
164462-17-3 |
|---|---|
Product Name |
2-[Bis(cyanomethyl)amino]propanoic acid |
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-[bis(cyanomethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9N3O2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,4-5H2,1H3,(H,11,12) |
InChI Key |
AVDSNUDKECFGRQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N(CC#N)CC#N |
Canonical SMILES |
CC(C(=O)O)N(CC#N)CC#N |
synonyms |
Alanine, N,N-bis(cyanomethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



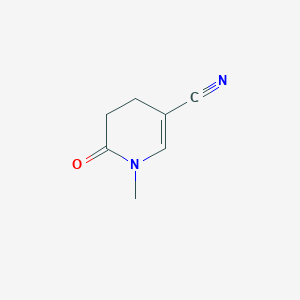
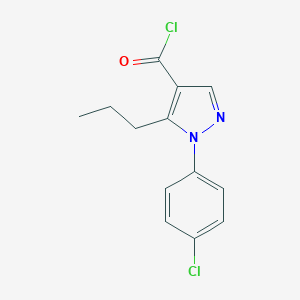
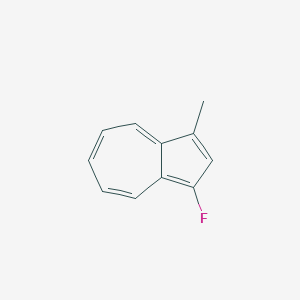
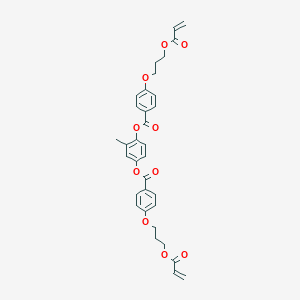
![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)
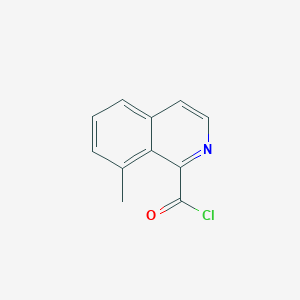
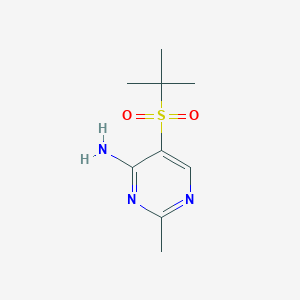
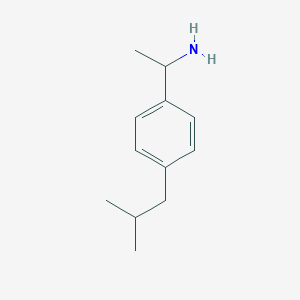
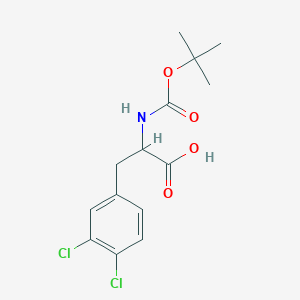

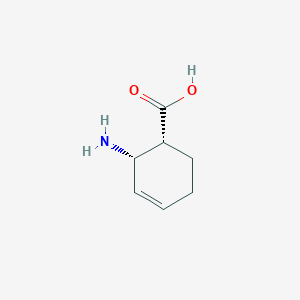

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
